molecular formula C13H11NO2 B045860 4-(4-Aminophenyl)benzoic acid CAS No. 5730-78-9

4-(4-Aminophenyl)benzoic acid

Cat. No.: B045860
CAS No.: 5730-78-9
M. Wt: 213.23 g/mol
InChI Key: ZSFKODANZQVHCK-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)benzoic acid is an organic compound with the molecular formula C13H11NO2. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a benzoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-Aminophenyl)benzoic acid can be synthesized through several methods. One common approach involves the coupling reaction of 4-aminobenzoic acid with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a base such as pyridine and a reducing agent like iron powder or tin chloride.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group is converted to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group in the compound can be reduced back to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in electrophilic substitution reactions, where it is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder, tin chloride.

    Substitution Reagents: Halogens (chlorine, bromine), sulfonyl chlorides.

Major Products Formed:

    Oxidation Products: 4-(4-Nitrophenyl)benzoic acid.

    Reduction Products: this compound.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Aminophenyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is utilized in the study of enzyme interactions and as a precursor for the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and antimicrobial properties.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    4-Aminobenzoic Acid: Similar in structure but lacks the additional phenyl ring.

    4-Nitrobenzoic Acid: Contains a nitro group instead of an amino group.

    4-(4-Nitrophenyl)benzoic Acid: The nitro analog of 4-(4-Aminophenyl)benzoic acid.

Uniqueness: this compound is unique due to the presence of both an amino group and a benzoic acid moiety, which allows it to participate in a diverse range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(4-aminophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFKODANZQVHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308990
Record name 4'-Amino[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5730-78-9
Record name 5730-78-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210547
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Amino[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-aminophenyl)benzoic acid
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Synthesis routes and methods

Procedure details

The title compound can be prepared by palladium catalyzed hydrogenation of 4-nitro-4′-biphenyl carboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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